molecular formula C26H28N2O B11135921 2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole

Cat. No.: B11135921
M. Wt: 384.5 g/mol
InChI Key: DUDOKVGGLIAMNW-UHFFFAOYSA-N
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Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with tert-butylphenoxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent to introduce the phenoxy group. This is followed by the formation of the benzodiazole core through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A related compound with antioxidant properties.

    4-tert-Butylphenyl glycidyl ether: Used in the synthesis of epoxy resins and other materials.

    2-tert-Butyl-4-methylphenol: Known for its use as an antioxidant in various applications.

Uniqueness

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)benzimidazole

InChI

InChI=1S/C26H28N2O/c1-19(20-10-6-5-7-11-20)28-24-13-9-8-12-23(24)27-25(28)18-29-22-16-14-21(15-17-22)26(2,3)4/h5-17,19H,18H2,1-4H3

InChI Key

DUDOKVGGLIAMNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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